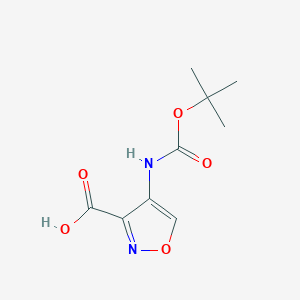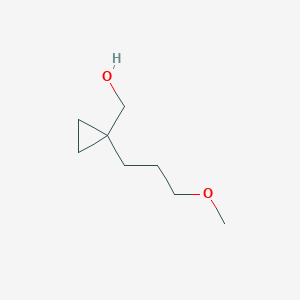
(1-(3-Methoxypropyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Methoxypropyl)cyclopropyl)methanol is an organic compound with the molecular formula C8H16O2 It is a cyclopropyl derivative, characterized by the presence of a methoxypropyl group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxypropyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-methoxypropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, enhances the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-Methoxypropyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of (1-(3-Methoxypropyl)cyclopropyl)aldehyde or (1-(3-Methoxypropyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(3-Methoxypropyl)cyclopropyl)alkane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(3-Methoxypropyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(3-Methoxypropyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl ring can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: Lacks the methoxypropyl group, resulting in different chemical and biological properties.
(1-(3-Hydroxypropyl)cyclopropyl)methanol: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
(1-(3-Methoxypropyl)cyclopropyl)amine: Contains an amine group, leading to different interactions and applications.
Uniqueness
(1-(3-Methoxypropyl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl ring and the methoxypropyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
[1-(3-methoxypropyl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H16O2/c1-10-6-2-3-8(7-9)4-5-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
XAIXAWWRVFURKE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC1(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


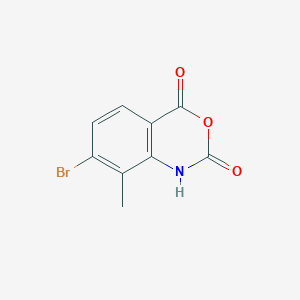
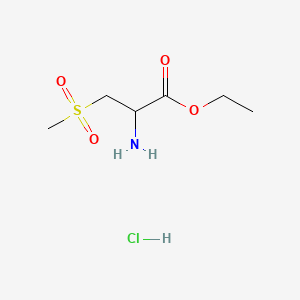
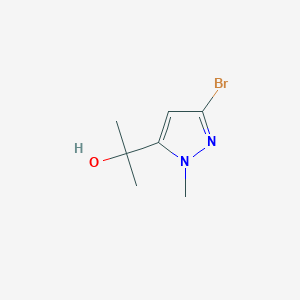
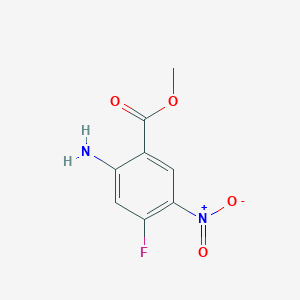


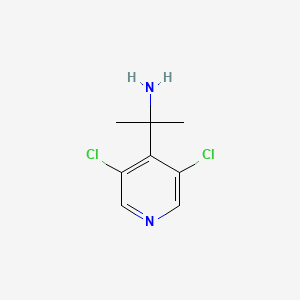
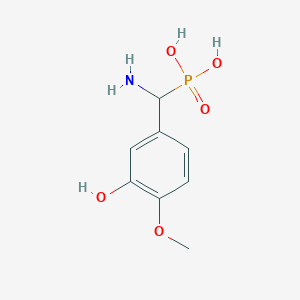
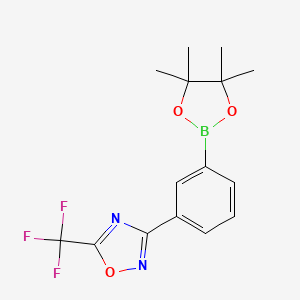
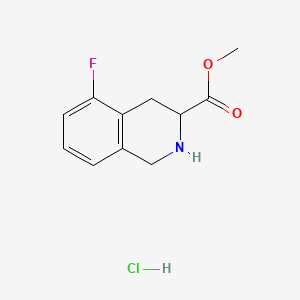
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
